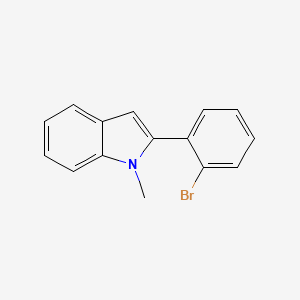

2-(2-Bromophenyl)-1-methyl-1H-indole

Overview

Description

Molecular Structure Analysis

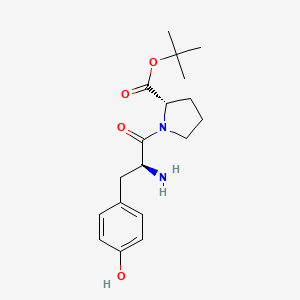

The molecular structure of “2-(2-Bromophenyl)-1-methyl-1H-indole” would be expected to show the characteristic bicyclic structure of indoles, with additional substituents. The bromophenyl group would likely cause a significant shift in the chemical shifts of nearby protons in NMR spectroscopy .Chemical Reactions Analysis

Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation. The presence of the bromophenyl and methyl groups on the indole ring would likely influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Bromophenyl)-1-methyl-1H-indole” would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly more polar .Scientific Research Applications

Synthesis and Chemical Properties

Preparation Techniques : A study detailed the preparation of this compound, highlighting its role in the synthesis of other complex molecules (Wong et al., 2017).

Cyclization Reactions : The compound has been used in novel Pd-catalyzed intramolecular cyclization, demonstrating its utility in constructing C–N or C–C bonds (Tang et al., 2014).

Cascade Reactions for Synthesis : It serves as a starting material in efficient one-pot cascade reactions for synthesizing 3-cyano-1H-indoles and their derivatives (Li et al., 2016).

Aryl Radical Building Blocks : This compound has been utilized as a building block in radical cyclization reactions for synthesizing complex heterocycles (Allin et al., 2005).

Applications in Material Science and Medicine

Photophysical Studies : Research on new fluorescent indole derivatives obtained from β-bromodehydroamino acids included this compound, indicating its potential as a fluorescent probe (Pereira et al., 2010).

Organic Anode Catalyst : A study explored its derivatives as organic anode catalysts for glucose electrooxidation, highlighting its potential in fuel cell technology (Hamad et al., 2021).

Retinoic Acid Metabolism Inhibition : Certain indole derivatives, including this compound, have been evaluated for their ability to inhibit retinoic acid metabolism, suggesting potential pharmaceutical applications (Le Borgne et al., 2003).

Future Directions

The study of indole derivatives is a rich field in medicinal chemistry, with many compounds showing promising biological activity. Future research on “2-(2-Bromophenyl)-1-methyl-1H-indole” could involve investigating its potential biological activities, optimizing its synthesis, or exploring its reactivity in various chemical reactions .

Mechanism of Action

Mode of Action:

- Free Radical Bromination : The compound contains a benzylic position (the carbon adjacent to the aromatic ring). Bromination at the benzylic position can occur via a free radical mechanism using N-bromosuccinimide (NBS) as the brominating agent . The NBS generates a succinimidyl radical (S·), which abstracts a hydrogen from the benzylic position, leading to the formation of the brominated product.

Biochemical Pathways:

- Aromatic Substitution : The compound may undergo electrophilic aromatic substitution reactions, although this is less likely due to the presence of the indole ring. Aromatic stabilization in the indole ring makes it less reactive compared to the benzylic position .

properties

IUPAC Name |

2-(2-bromophenyl)-1-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN/c1-17-14-9-5-2-6-11(14)10-15(17)12-7-3-4-8-13(12)16/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWYEMJIAFOYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-1-methyl-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Pyridinyl)ethanone O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B6307078.png)

![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine 2HCl](/img/structure/B6307105.png)

![t-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)

![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)

![[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)](/img/structure/B6307181.png)